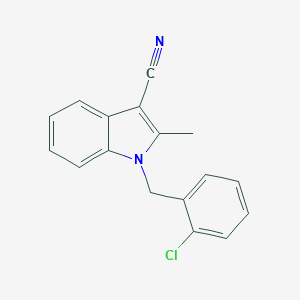![molecular formula C32H39N3O3S B297784 N-cyclohexyl-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B297784.png)
N-cyclohexyl-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as "compound X" in scientific literature.
作用机制
The exact mechanism of action of compound X is not fully understood, but it is believed to exert its effects through the modulation of neurotransmitter systems in the brain. Specifically, it has been shown to act as a potent antagonist at dopamine D2 and serotonin 5-HT1A receptors, which are known to be involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
In addition to its antipsychotic and anxiolytic properties, compound X has also been found to exhibit other biochemical and physiological effects. For example, it has been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. It has also been found to reduce the production of inflammatory cytokines, suggesting potential anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using compound X in lab experiments is its potent and selective pharmacological activity. This makes it a useful tool for studying the role of dopamine and serotonin receptors in various physiological and behavioral processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several potential future directions for research on compound X. One area of interest is the development of more potent and selective analogs of the compound, which could have improved therapeutic properties. Another area of interest is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, further studies are needed to better understand the potential anti-inflammatory properties of the compound and its potential applications in the treatment of inflammatory disorders.
合成方法
The synthesis of N-cyclohexyl-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-cyclohexyl-N-(2-hydroxyethyl)piperazine in the presence of triethylamine. The resulting intermediate is then reacted with diphenylmethylamine to yield the final product.
科学研究应用
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit significant antipsychotic and anxiolytic properties, making it a potential candidate for the treatment of mental disorders such as schizophrenia and anxiety.
属性
产品名称 |
N-cyclohexyl-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide |
|---|---|
分子式 |
C32H39N3O3S |
分子量 |
545.7 g/mol |
IUPAC 名称 |
N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-cyclohexyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C32H39N3O3S/c1-26-17-19-30(20-18-26)39(37,38)35(29-15-9-4-10-16-29)25-31(36)33-21-23-34(24-22-33)32(27-11-5-2-6-12-27)28-13-7-3-8-14-28/h2-3,5-8,11-14,17-20,29,32H,4,9-10,15-16,21-25H2,1H3 |
InChI 键 |
FNPRTPJZVJNZCW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5CCCCC5 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-(3-bromo-4-ethoxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297701.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297702.png)
![ethyl 2-(4-hydroxy-3-methoxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297704.png)
![methyl 2-(5-bromo-2-hydroxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297705.png)
![{4-[(6-(ethoxycarbonyl)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B297706.png)
![3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B297710.png)
![5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297712.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297713.png)
![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297716.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297719.png)
![(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B297720.png)

![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)